3-Chloro-2-ethenyl-1,1'-biphenyl
Description
Properties
CAS No. |
82617-39-8 |
|---|---|
Molecular Formula |
C14H11Cl |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-chloro-2-ethenyl-3-phenylbenzene |
InChI |
InChI=1S/C14H11Cl/c1-2-12-13(9-6-10-14(12)15)11-7-4-3-5-8-11/h2-10H,1H2 |
InChI Key |
TVJRGSJLQNCEDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Contextualization of Biphenyl Derivatives in Modern Organic Synthesis and Materials Science
Biphenyls, characterized by two phenyl rings linked by a single bond, serve as a foundational scaffold in numerous areas of chemical science. arabjchem.orgresearchgate.net Their derivatives are integral to the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and liquid crystals. arabjchem.orgnih.gov In organic synthesis, the biphenyl (B1667301) moiety is a common structural motif in natural products and medicinally active compounds. nih.gov The versatility of biphenyls is further demonstrated by their use as precursors in the production of various chemicals, such as dyes and fragrances. researchgate.net
The development of cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of biphenyl derivatives, allowing for the precise and efficient construction of complex biaryl systems. nih.gov These synthetic advancements have paved the way for the creation of novel biphenyl compounds with tailored electronic and steric properties. researchgate.netnih.gov
In the realm of materials science, biphenyl derivatives are crucial components in the design of organic light-emitting diodes (OLEDs), where their fluorescent properties are harnessed. nih.gov The rigid structure of the biphenyl unit also makes it a valuable building block for the construction of liquid crystals and advanced polymers. researchgate.netnih.gov The torsion between the two phenyl rings in biphenyls is a key characteristic that influences the molecule's electronic and steric properties, impacting its chemical reactivity and interactions with other molecules. researchgate.net
Structural and Electronic Significance of Ethenyl and Chloro Substituents in Biaryl Systems
The chloro group is an electron-withdrawing substituent due to its high electronegativity (inductive effect). nih.gov This inductive effect can influence the reactivity of the aromatic ring, making it less susceptible to electrophilic substitution. Simultaneously, the lone pairs of electrons on the chlorine atom can participate in resonance, donating electron density to the π-system of the ring. nih.gov The interplay between these inductive and resonance effects can alter the electron distribution within the molecule, affecting its reactivity and photophysical properties.
The ethenyl group (vinyl group), on the other hand, is a versatile substituent with both electron-donating and electron-withdrawing capabilities, depending on the electronic demands of the system. It can extend the π-conjugation of the biphenyl (B1667301) system, which can lead to shifts in the absorption and emission spectra of the molecule. The presence of the ethenyl group can also introduce steric hindrance, which can affect the rotational barrier around the biphenyl C-C bond. semanticscholar.org The steric interactions between the ortho-substituents on the biphenyl rings can lead to atropisomerism, a form of chirality arising from restricted rotation around a single bond. stackexchange.com
The combination of a chloro and an ethenyl group at the 2- and 3-positions of a biphenyl ring creates a unique substitution pattern that can lead to interesting conformational and electronic properties. The steric bulk of these adjacent substituents can significantly increase the barrier to rotation around the biphenyl axis, potentially leading to stable atropisomers. researchgate.net
Research Gaps and Motivations for Advanced Investigations of 3 Chloro 2 Ethenyl 1,1 Biphenyl
Transition-Metal-Catalyzed Cross-Coupling Strategies for Biaryl Bond Formation
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly the aryl-aryl bond that defines the biphenyl (B1667301) structure. acs.org These methods offer high efficiency and selectivity, allowing for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling Approaches for Aryl-Aryl Connectivity
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for synthesizing biphenyls, including polychlorinated biphenyls (PCBs). nih.govnih.gov This palladium-catalyzed reaction involves the cross-coupling of an aryl boronic acid with an aryl halide. researchgate.net The synthesis of a chlorinated biphenyl congener using this method would typically involve the reaction of a chlorinated benzene (B151609) boronic acid with a bromochlorobenzene in the presence of a palladium catalyst and a base. nih.gov
A modified procedure for synthesizing PCBs utilizes Pd(dppf)Cl₂, where dppf is 1,1'-bis(diphenylphosphino)ferrocene, as the catalyst and aqueous sodium carbonate as the base, yielding moderate to good yields of the desired products. nih.govdocumentsdelivered.com This approach is advantageous due to its high selectivity and the use of less toxic starting materials compared to traditional methods. nih.govnih.gov The Suzuki-Miyaura coupling is particularly effective for creating target compounds with two or fewer ortho chlorine substituents. researchgate.net
| Catalyst | Base | Reactants | Product | Yield | Reference |
| Pd(dppf)Cl₂ | Na₂CO₃ (aq) | Chlorinated benzene boronic acid, Bromochlorobenzene | Polychlorinated biphenyl | Moderate to Good | nih.govdocumentsdelivered.com |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Aryl boronic acid, Aryl bromide | Biphenyl derivative | Good to Excellent | researchgate.net |
Negishi, Kumada, and Stille Coupling Variants in Biphenyl Synthesis
While the Suzuki-Miyaura coupling is prevalent, other transition-metal-catalyzed cross-coupling reactions, such as the Negishi, Kumada, and Stille couplings, also serve as powerful alternatives for biphenyl synthesis. acs.org
The Negishi coupling provides a facile and high-yield method for forming biphenyls under mild conditions, often at room temperature and with short reaction times. acs.orgacs.org This reaction couples organozinc compounds with organic halides, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org It has been successfully applied to the synthesis of various biphenyl derivatives. researchgate.net
The Kumada coupling , one of the earliest reported catalytic cross-coupling methods, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is a cost-effective method for producing unsymmetrical biaryls and has been applied in industrial-scale syntheses. organic-chemistry.org The reaction typically proceeds in solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org
The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups, making it suitable for the synthesis of complex molecules. uwindsor.ca However, the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org
| Coupling Reaction | Catalyst | Reactant 1 | Reactant 2 | Key Features |
| Negishi | Pd or Ni complexes | Organozinc compound | Organic halide | Mild conditions, high yields. acs.orgacs.org |
| Kumada | Ni or Pd complexes | Grignard reagent | Organic halide | Cost-effective for unsymmetrical biaryls. organic-chemistry.org |
| Stille | Pd complexes | Organotin compound | Organic halide | High functional group tolerance. uwindsor.ca |
Palladium-Catalyzed C-H Arylation for Substituted Biphenyls
Palladium-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of substituted biphenyls. jst.go.jpnih.gov This method allows for the direct formation of an aryl-aryl bond by coupling an aromatic C-H bond with an aryl halide, avoiding the need to pre-functionalize one of the aromatic rings (e.g., as a boronic acid or organozinc compound). acs.org
For instance, the hydroxy-group-directed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has been demonstrated as an effective method for constructing ortho-teraryl structures. jst.go.jpnih.gov This reaction exhibits a broad substrate scope and can even be applied to pharmaceuticals containing a chloro group. nih.govscilit.com The arylated products can be further transformed into more complex polycyclic aromatic compounds. jst.go.jp
Targeted Functionalization of Pre-existing Biphenyl Scaffolds
In addition to building the biphenyl core from two separate aromatic rings, this compound can be synthesized by modifying a pre-existing biphenyl molecule. This approach involves the sequential introduction of the chloro and ethenyl substituents onto the biphenyl scaffold.
Electrophilic Aromatic Substitution for Halogenation
Electrophilic aromatic halogenation is a classic and fundamental organic reaction for introducing halogen atoms onto an aromatic ring. wikipedia.org For a biphenyl substrate, this reaction can be used to introduce a chlorine atom. The reaction of biphenyls is similar to that of benzene; they both undergo electrophilic substitution. nih.gov
The chlorination of biphenyl typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the chlorine molecule and generate a sufficiently electrophilic species to attack the aromatic ring. wikipedia.org The regioselectivity of the chlorination will be directed by the existing substituents on the biphenyl ring.
Introduction of Ethenyl Moieties via Olefination Reactions
The introduction of an ethenyl (vinyl) group onto an aromatic ring can be achieved through various olefination reactions.
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org To introduce an ethenyl group onto a biphenyl ring using this method, a biphenylcarboxaldehyde would be reacted with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org
The Heck reaction provides another powerful method for forming carbon-carbon bonds, specifically by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. iitk.ac.inwikipedia.org To synthesize an ethenyl-substituted biphenyl, a halo-biphenyl (e.g., bromo-biphenyl) could be coupled with ethene gas or a protected form of ethene. The Heck reaction is known for its versatility and efficiency in creating substituted alkenes. numberanalytics.commdpi.com
Other olefination methods like the Peterson olefination , which uses α-silylcarbanions, also offer routes to alkenes from carbonyl compounds and can provide stereochemical control. organic-chemistry.orgtcichemicals.com
| Olefination Reaction | Key Reagents | Substrate on Biphenyl | Product |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Aldehyde or ketone | Ethenyl-substituted biphenyl |
| Heck Reaction | Alkene, Pd catalyst, Base | Aryl halide | Ethenyl-substituted biphenyl |
Conversion of Functional Groups Leading to this compound
The introduction of the ethenyl (vinyl) group at the 2-position of the 3-chloro-1,1'-biphenyl scaffold is a critical transformation. This can be achieved through several synthetic routes, primarily involving elimination reactions or stereoselective olefination reactions starting from a suitable functionalized biphenyl precursor.
One of the primary methods for generating a carbon-carbon double bond is through elimination reactions. In the context of synthesizing this compound, this can be approached by either dehydration of a corresponding alcohol or dehydrohalogenation of a haloalkyl-substituted biphenyl.
A plausible synthetic pathway commences with the formation of a suitable precursor, such as 3-chloro-2-(1-hydroxyethyl)-1,1'-biphenyl. This alcohol can be synthesized via the Grignard reaction of 3-chloro-2-formyl-1,1'-biphenyl with methylmagnesium bromide. The subsequent acid-catalyzed dehydration of this secondary alcohol would yield the desired this compound. The reaction is typically carried out in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid, which protonates the hydroxyl group, converting it into a good leaving group (water). The elimination then proceeds via an E1 or E2 mechanism, depending on the reaction conditions and the structure of the substrate.
Alternatively, a dehydrohalogenation approach can be employed. This would involve a precursor like 3-chloro-2-(1-chloroethyl)-1,1'-biphenyl. Treatment of this compound with a strong, non-nucleophilic base would facilitate the elimination of hydrogen chloride (HCl) to form the ethenyl double bond. The choice of base and solvent is crucial to favor elimination over substitution reactions.
Dehydrogenation of a saturated precursor like 3-chloro-2-ethyl-1,1'-biphenyl (B8580434) is a less common but feasible laboratory method. This typically requires a catalyst, such as a noble metal on a support (e.g., palladium on carbon), and high temperatures to facilitate the removal of hydrogen gas.
Table 1: Comparison of Elimination Precursors and Typical Reagents
| Precursor | Reaction Type | Typical Reagents |
| 3-Chloro-2-(1-hydroxyethyl)-1,1'-biphenyl | Dehydration | H₂SO₄, H₃PO₄, TsOH |
| 3-Chloro-2-(1-chloroethyl)-1,1'-biphenyl | Dehydrohalogenation | t-BuOK, DBU, NaH |
| 3-Chloro-2-ethyl-1,1'-biphenyl | Dehydrogenation | Pd/C, Pt/Al₂O₃ at high temp. |
For applications where the stereochemistry of the ethenyl group might be relevant, or to avoid the harsh conditions of some elimination reactions, stereoselective olefination methods are preferred. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for converting aldehydes and ketones into alkenes with a high degree of stereocontrol. wikipedia.orgwikipedia.orglibretexts.org
The synthesis would begin with a key intermediate, 3-chloro-[1,1'-biphenyl]-2-carboxaldehyde. This aldehyde can then be subjected to a Wittig reaction using a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), which is generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. libretexts.orgmasterorganicchemistry.com The Wittig reaction is highly effective for introducing a methylene (B1212753) group. wikipedia.orglibretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative with several advantages, including the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.org This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org For the synthesis of a terminal alkene like this compound, a phosphonate such as diethyl methylphosphonate (B1257008) would be deprotonated with a base (e.g., NaH) and then reacted with the 3-chloro-[1,1'-biphenyl]-2-carboxaldehyde. The HWE reaction often provides excellent yields and can be tuned for stereoselectivity. nrochemistry.comorganic-chemistry.org While for a terminal alkene stereoselectivity is not a concern, for substituted ethenyl groups, the HWE reaction typically favors the formation of the (E)-alkene. wikipedia.orgnrochemistry.com
Table 2: Key Olefination Reactions for Ethenyl Group Formation
| Reaction | Reagent | Precursor | Key Features |
| Wittig Reaction | Methyltriphenylphosphonium ylide (Ph₃P=CH₂) | 3-Chloro-[1,1'-biphenyl]-2-carboxaldehyde | Forms terminal alkene; byproduct triphenylphosphine oxide can be difficult to remove. wikipedia.orglibretexts.orgmasterorganicchemistry.com |
| Horner-Wadsworth-Emmons (HWE) Reaction | Deprotonated diethyl methylphosphonate | 3-Chloro-[1,1'-biphenyl]-2-carboxaldehyde | Forms terminal alkene; water-soluble phosphate byproduct is easily removed. wikipedia.orgnrochemistry.com |
Strategic Design for Industrial and Laboratory Synthesis of Biphenyl Derivatives
The synthesis of biphenyl derivatives, including the specific target this compound, relies on robust and scalable methods for constructing the core biphenyl structure. Cross-coupling reactions are the cornerstone of modern biphenyl synthesis. rsc.orgrsc.org
For laboratory-scale synthesis, the Suzuki-Miyaura coupling is a highly versatile and widely used method. nih.gov This reaction involves the palladium-catalyzed cross-coupling of an aryl boronic acid or ester with an aryl halide. To synthesize the precursor 3-chloro-2-methyl-[1,1'-biphenyl], for instance, one could couple 2-chloro-6-methylphenylboronic acid with chlorobenzene (B131634) in the presence of a palladium catalyst and a base.
Another powerful method is the Grignard reaction, where an aryl magnesium halide is coupled with an aryl halide, often catalyzed by a transition metal like nickel or palladium. A described synthesis of 3-chloro-2-methyl-[1,1'-biphenyl] involves the reaction of 3-chloro-2-methylphenylmagnesium chloride with bromobenzene, catalyzed by nickel(II) acetylacetonate, achieving a high yield.
On an industrial scale, the choice of synthetic route is heavily influenced by factors such as cost, safety, and environmental impact. While Suzuki and Grignard couplings are effective, the cost of palladium catalysts and the handling of organometallic reagents can be concerns. Alternative methods like the Ullmann reaction, which involves the copper-promoted coupling of two aryl halides, might be considered, although it often requires harsh reaction conditions.
The strategic design for synthesizing this compound would likely involve:
Biphenyl Core Synthesis: A robust and scalable cross-coupling reaction to form a suitable substituted biphenyl, such as 3-chloro-2-methyl-1,1'-biphenyl.
Functional Group Introduction: Conversion of the methyl group to a functional group suitable for olefination, such as an aldehyde. This could be achieved through radical halogenation followed by hydrolysis.
Ethenyl Group Formation: A high-yielding and selective olefination reaction, like the Wittig or HWE reaction, to install the final ethenyl group.
The development of more environmentally friendly and efficient processes is an ongoing area of research, with a focus on reducing waste, avoiding toxic reagents, and improving catalyst efficiency.
Reactivity Profiles of the Ethenyl Moiety
The ethenyl (vinyl) group attached to the biphenyl structure is a site of significant chemical reactivity, primarily due to the presence of a carbon-carbon double bond. This double bond, composed of a strong sigma (σ) bond and a weaker, more exposed pi (π) bond, is susceptible to a variety of chemical transformations. chemguide.co.uk
Hydrogenation and Reduction Pathways
The ethenyl group of this compound can undergo hydrogenation, a process that involves the addition of hydrogen across the double bond to form the corresponding ethyl-substituted biphenyl. This reaction typically requires a catalyst, such as palladium, platinum, or nickel, to facilitate the breaking of the strong H-H bond and the addition of hydrogen atoms to the carbons of the double bond. The result is the saturation of the ethenyl group, converting it to an ethyl group.
Electrophilic and Nucleophilic Addition Reactions
The electron-rich nature of the π bond in the ethenyl group makes it susceptible to attack by electrophiles. savemyexams.com In an electrophilic addition reaction , an electrophile is attracted to the electron density of the double bond. chemguide.co.uklibretexts.org The reaction proceeds in a stepwise mechanism. First, the π bond acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate. libretexts.orgchemistryguru.com.sg The stability of this carbocation is a key factor in determining the regioselectivity of the reaction. The subsequent attack of a nucleophile on the carbocation completes the addition. libretexts.orgchemistryguru.com.sg For example, the addition of a hydrogen halide (HX) would proceed via the formation of the more stable carbocation, following Markovnikov's rule. youtube.com
Conversely, nucleophilic addition reactions to a simple alkene like the ethenyl group are less common unless the double bond is activated by strongly electron-withdrawing groups. libretexts.org In the case of this compound, the chloro-substituted biphenyl ring has a modest electron-withdrawing effect, which might not be sufficient to promote facile nucleophilic addition without the use of a strong nucleophile. Nucleophilic addition involves the attack of a nucleophile on one of the carbons of the double bond, which would require the formation of a carbanionic intermediate. wikipedia.org
Radical Reactions and Polymerization Potential
The ethenyl group can participate in radical reactions. In the presence of a radical initiator, such as benzoyl peroxide, the π bond can be cleaved homolytically to form radical intermediates. wikipedia.org This reactivity opens up the possibility of polymerization .
In a process known as radical polymerization, a radical initiator generates a radical which then adds to the ethenyl group of a monomer molecule. This creates a new, larger radical that can then react with another monomer molecule, propagating the chain. This process can continue, leading to the formation of a long polymer chain. The presence of the bulky 3-chloro-1,1'-biphenyl group would likely influence the stereochemistry and physical properties of the resulting polymer.
Cycloaddition Chemistry
The ethenyl group of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions. These reactions involve the concerted or stepwise formation of a cyclic molecule. A common example is the [4+2] cycloaddition, or Diels-Alder reaction, where the ethenyl group (a 2π electron system) reacts with a conjugated diene (a 4π electron system) to form a six-membered ring.
Another important class of cycloadditions is the [3+2] cycloaddition, which involves a 1,3-dipole. youtube.com These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. youtube.comresearchgate.net The electronic nature of the ethenyl group, influenced by the chloro-biphenyl substituent, would affect its reactivity and the regioselectivity of the cycloaddition. nih.gov
Reactivity of the Chloro Substituent on the Biphenyl Core
The chlorine atom attached to the biphenyl ring is generally unreactive towards many chemical transformations. However, under specific conditions, it can be substituted.
Nucleophilic Aromatic Substitution Reactions
While aryl halides are typically resistant to nucleophilic substitution, these reactions can occur under certain conditions, particularly through a mechanism known as nucleophilic aromatic substitution (SNA_r). libretexts.org This reaction is distinct from the more common electrophilic aromatic substitution seen in benzene and its derivatives. masterorganicchemistry.com
For a nucleophilic aromatic substitution to occur on this compound, a strong nucleophile is required to attack the carbon atom bearing the chlorine. youtube.com The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups on the aromatic ring can significantly accelerate the rate of nucleophilic aromatic substitution by stabilizing this negatively charged intermediate. masterorganicchemistry.comyoutube.com In the case of this compound, the ethenyl group and the second phenyl ring will influence the electron density of the ring to which the chlorine is attached, thereby affecting the feasibility and rate of substitution. The position of these groups relative to the chlorine atom is crucial. libretexts.org
| Reaction Type | Reactant | Conditions | Product |
| Hydrogenation | H₂ | Catalyst (Pd, Pt, or Ni) | 3-Chloro-2-ethyl-1,1'-biphenyl |
| Electrophilic Addition | HX (e.g., HBr) | - | 3-Chloro-2-(1-bromoethyl)-1,1'-biphenyl |
| Radical Polymerization | Radical Initiator (e.g., Benzoyl Peroxide) | Heat or UV light | Poly(this compound) |
| [4+2] Cycloaddition | Conjugated Diene (e.g., Butadiene) | Heat | Substituted cyclohexene (B86901) derivative |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃) | High Temperature/Pressure | 3-Methoxy-2-ethenyl-1,1'-biphenyl |
Transition-Metal-Mediated Cross-Coupling at the Halogen Site
The chlorine atom in this compound serves as a prime site for transition-metal-mediated cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond allows for its participation in various palladium-catalyzed reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings.
The Suzuki-Miyaura reaction is a powerful method for creating biaryl linkages by coupling an aryl halide with an organoboron compound. For substrates like this compound, this reaction would involve the palladium-catalyzed coupling at the chloro-substituted position. rsc.org While specific studies on this exact molecule are not prevalent, the general principles are well-established for chloro-biphenyls. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium-phosphine complex, in the presence of a base. rsc.org The choice of ligand is crucial, with bulky, electron-rich phosphines often being effective for activating the relatively inert C-Cl bond. organic-chemistry.org
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. researchgate.net This reaction is traditionally catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net For this compound, this would allow for the introduction of an alkynyl substituent at the C3 position. Modern protocols have also been developed that are copper-free, mitigating issues related to the homocoupling of alkynes. organic-chemistry.orgresearchgate.net The efficiency of these reactions on chloro-substituted substrates can be enhanced by using highly active catalyst systems. rsc.orgnih.gov
The Heck reaction, which couples aryl halides with alkenes, provides another pathway for functionalization, though for this compound, this would involve coupling at the chloro site with another alkene, expanding the molecular complexity.
The following table summarizes typical conditions for these cross-coupling reactions as applied to aryl chlorides, which are analogous to the expected reactivity of this compound.
| Reaction | Catalyst System | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / Phosphine Ligand (e.g., PPh₃, P(t-Bu)₃) | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, Water | 80-120 °C | rsc.org |
| Sonogashira (Copper-Cocatalyzed) | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | Room Temp. to 80 °C | researchgate.net |
| Sonogashira (Copper-Free) | Pd Catalyst / Bulky Phosphine Ligand | Tetrabutylammonium acetate, Cs₂CO₃ | DMF, Toluene | Room Temp. to 100 °C | organic-chemistry.orgresearchgate.net |
| Heck | Pd(OAc)₂ or Pd₂ (dba)₃ / Phosphine Ligand | Et₃N, K₂CO₃ | DMF, NMP | 100-140 °C | rsc.org |
Intramolecular Transformations and Rearrangement Pathways
The juxtaposition of the ethenyl group at the C2 position and the biphenyl framework in this compound creates opportunities for intramolecular reactions. These transformations can lead to the formation of new cyclic structures, significantly increasing molecular complexity in a single step.
One of the most relevant potential intramolecular reactions is a variation of the Heck reaction. An intramolecular Heck reaction could, in principle, lead to the formation of a fused ring system. For instance, palladium-catalyzed cyclization involving the vinyl group and a C-H bond on the adjacent phenyl ring could form a dihydrophenanthrene-type structure.
Photocyclization is another important class of intramolecular transformations for stilbene (B7821643) and biphenyl-like structures. The ethenyl-biphenyl system is analogous to a substituted stilbene, which is known to undergo 6π-electrocyclization upon irradiation with UV light to form dihydrophenanthrene intermediates. nih.gov In the case of this compound, this would likely proceed via a singlet excited state. Subsequent oxidation of the dihydrophenanthrene intermediate, either spontaneously with air or with an added oxidant, would yield a substituted phenanthrene. The presence of the chloro substituent could influence the quantum yield and regiochemistry of this transformation. Studies on related bis-aryl cyclobutenones have demonstrated that such photoelectrocyclization reactions are viable and can be influenced by reaction additives. nih.gov
Rearrangement pathways, such as those catalyzed by transition metals or acids, could also be envisioned, although specific examples for this compound are not documented. The presence of the vinyl group offers a site for electrophilic attack or radical addition, which could initiate skeletal rearrangements under specific conditions.
Inter-ring Torsional Dynamics and Atropisomerism in Biphenyl Systems
Biphenyls substituted at the ortho positions experience restricted rotation around the central C-C single bond (the pivot bond). If this rotational barrier is high enough, it can lead to the existence of stable, separable enantiomers known as atropisomers. The compound this compound has two ortho substituents on one of the phenyl rings (a chloro group and an ethenyl group), which sterically hinder free rotation.
The energy barrier to rotation in biphenyl systems is dependent on the size and nature of the ortho substituents. researchgate.net For the parent biphenyl, the rotational barrier is quite low, approximately 6.0 kcal/mol for the planar transition state. comporgchem.com However, the introduction of even a single ortho substituent can significantly increase this barrier. researchgate.net For this compound, the cumulative steric effect of the adjacent chloro and ethenyl groups would be expected to create a substantial barrier to rotation.
While the exact rotational barrier for this specific compound has not been experimentally determined, data from related systems can provide an estimate. Barriers to rotation are often determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or computational methods. researchgate.netresearchgate.net Generally, a rotational barrier above ~23 kcal/mol is sufficient for atropisomers to be stable and isolable at room temperature. Given the presence of two ortho substituents, it is highly probable that this compound exhibits atropisomerism. The internal rotation around the biphenyl bond may also allow the molecule to adopt various conformations, which can influence its reactivity and physical properties. researchgate.net
| Biphenyl Derivative | Rotational Barrier (kcal/mol) | Method | Reference |
|---|---|---|---|
| Biphenyl | ~6.0 | Experimental | comporgchem.com |
| 2-Methylbiphenyl | ~7-10 | Dynamic NMR | researchgate.net |
| 2,2'-Dimethylbiphenyl | ~19 | Dynamic NMR | researchgate.net |
| Biphenyls with single ortho-substituents | up to 15.4 | Dynamic NMR | researchgate.net |
Role as a Key Reactant in Diverse Organic Reactions
This compound is a valuable building block in organic synthesis due to its multiple reactive sites. researchgate.net Its utility stems from the ability to selectively perform transformations at the chloro group, the ethenyl group, or utilize the entire biphenyl scaffold for constructing more complex architectures.
As discussed in Section 3.2.2, the chloro group is a handle for various cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and other organic fragments. rsc.orgresearchgate.net This makes the compound a key intermediate for the synthesis of highly substituted biphenyls, which are common motifs in pharmaceuticals, agrochemicals, and materials science. rsc.org
The ethenyl (vinyl) group is also a versatile functional group. It can undergo a wide range of reactions, including:
Hydrogenation: Reduction of the double bond to an ethyl group.
Oxidation: Cleavage to form an aldehyde or carboxylic acid, or epoxidation to form an epoxide.
Polymerization: Participation in polymerization reactions to form novel polymers.
Diels-Alder Reaction: Acting as a dienophile in cycloaddition reactions.
Hydroboration-Oxidation: To install a hydroxyl group with anti-Markovnikov regioselectivity.
The combination of these reactive sites on a single molecule allows for orthogonal chemical strategies, where one site can be reacted while the other is preserved for a subsequent transformation. For example, a Suzuki coupling could be performed at the chloro position, followed by an oxidation or hydroboration of the vinyl group. This versatility makes this compound and related structures powerful intermediates for the synthesis of complex target molecules. researchgate.netorgsyn.org
Theoretical and Computational Investigations on 3 Chloro 2 Ethenyl 1,1 Biphenyl
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic characteristics of a molecule. For 3-Chloro-2-ethenyl-1,1'-biphenyl, these methods can predict its three-dimensional structure, stability, and electronic properties, which collectively govern its chemical behavior.
Density Functional Theory (DFT) stands as a powerful and widely used computational method for predicting the geometric and electronic properties of molecules with a favorable balance of accuracy and computational cost. rsc.orgrub.de By applying DFT methods, such as the B3LYP or ωB97XD functionals combined with a suitable basis set like 6-311++G(d,p), the equilibrium geometry of this compound in its ground state can be determined by finding the minimum energy structure on the potential energy surface. nih.govnih.gov
This optimization yields precise information on bond lengths, bond angles, and dihedral (torsion) angles. Key parameters for this molecule would include the length of the C-C single bond connecting the two phenyl rings, the C=C double bond of the ethenyl group, the C-Cl bond, and the crucial dihedral angle between the planes of the two aromatic rings. The presence of the bulky ethenyl group at the ortho-position (C2) is expected to cause significant steric hindrance, forcing the phenyl rings to adopt a twisted conformation. The calculated total energy of the optimized structure is a direct indicator of the molecule's thermodynamic stability.
Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| r(C1-C1') | Inter-ring bond | ~1.48 Å |
| r(C2-C_vinyl) | Bond to ethenyl group | ~1.49 Å |
| r(C=C) | Ethenyl double bond | ~1.34 Å |
| r(C3-Cl) | Carbon-Chlorine bond | ~1.75 Å |
| Bond Angles | ||
| ∠(C2-C1-C1') | Angle at substituted ring | ~122° |
| ∠(C1-C1'-C2') | Angle at unsubstituted ring | ~120° |
| Dihedral Angle | ||
| τ(C2-C1-C1'-C6') | Inter-ring torsion angle | ~60° - 70° |
Note: This table contains hypothetical but representative data based on DFT calculations of similar substituted biphenyls.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com
For this compound, the HOMO is expected to be primarily localized on the ethenyl group's π-system and the π-system of the biphenyl (B1667301) rings, making these the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic rings, indicating regions susceptible to nucleophilic attack. FMO analysis can thus be used to predict the outcomes of various reactions, including cycloadditions and electrophilic additions to the vinyl group. numberanalytics.comresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties (Hypothetical DFT Data)
| Property | Description | Predicted Value (eV) | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.2 | Electron-donating ability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 | Electron-accepting ability |
| ΔE (Gap) | HOMO-LUMO Energy Gap | ~ 5.4 | Chemical reactivity/stability |
Note: This table contains hypothetical but representative data. A smaller energy gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.gov It illustrates the electrostatic potential on the molecule's electron density surface, highlighting regions that are electron-rich (negative potential, typically colored red to yellow) and electron-poor (positive potential, colored blue). researchgate.netresearchgate.net
In this compound, the MEP map would likely show significant negative potential around the π-bond of the ethenyl group and the electronegative chlorine atom, identifying these as sites prone to electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit positive potential, making them potential sites for nucleophilic interaction. MEP analysis is invaluable for predicting how the molecule will interact with other polar molecules, receptors, or catalysts and provides a qualitative prediction of its intermolecular interactions. nih.govnih.gov
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of biphenyl derivatives are highly dependent on their three-dimensional shape, particularly the rotational conformation around the central C1-C1' single bond.
The conformation of biphenyls is defined by the torsional (dihedral) angle between the planes of the two phenyl rings. For unsubstituted biphenyl, the equilibrium geometry is a twisted conformation with a dihedral angle of approximately 44°, resulting from a compromise between the stabilizing π-conjugation (favoring planarity) and the destabilizing steric repulsion between the hydrogen atoms at the ortho positions (favoring a perpendicular arrangement). libretexts.orgic.ac.uk
In this compound, the presence of the bulky ethenyl substituent at an ortho position (C2) dramatically increases the steric hindrance. nih.gov This leads to a larger equilibrium dihedral angle and significantly higher energy barriers for rotation around the C1-C1' bond compared to unsubstituted biphenyl. researchgate.netacs.org Computational analysis of the potential energy surface, obtained by calculating the energy at various fixed dihedral angles, reveals the energy minima (stable conformers) and the transition states (rotational barriers). The two primary barriers correspond to the planar conformation (0° dihedral angle), which is destabilized by severe steric clashes, and the perpendicular conformation (90° dihedral angle), which is destabilized by the complete loss of inter-ring π-conjugation. acs.org
Table 3: Comparison of Rotational Barriers and Equilibrium Geometries (Representative Data)
| Compound | Equilibrium Dihedral Angle (τ) | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) |
| 1,1'-Biphenyl | ~44° | ~2.2 | ~1.8 |
| This compound (Hypothetical) | ~65° | >15 | ~4.0 |
Note: The increased steric bulk from the ortho-ethenyl group is expected to significantly raise the barrier to planarity and increase the equilibrium dihedral angle.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful method for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. nih.gov By mapping the potential energy surface of a reaction pathway, chemists can identify transition states, reaction intermediates, and calculate activation energies, which determine the reaction rate. researchgate.net
For this compound, several reaction mechanisms could be elucidated. For example, the electrophilic addition of an acid like HBr to the ethenyl group can be modeled. acs.org Such a study would involve calculating the structures and energies of the starting materials, the intermediate carbocation (predicting whether the Markovnikov or anti-Markovnikov product is favored), the transition states connecting these species, and the final products. This would clarify the reaction's regioselectivity and stereoselectivity.
Similarly, electrophilic aromatic substitution reactions on either of the phenyl rings could be investigated. rsc.orgyoutube.com Computational modeling can predict which ring is more activated and the preferred position of substitution (ortho, meta, or para) by analyzing the stability of the sigma complex intermediates. These theoretical studies provide a step-by-step understanding of the reaction, complementing and guiding experimental work.
Non-Covalent Interaction (NCI) Analysis in Biphenyl Architectures
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and molecular recognition properties of chemical and biological systems. acs.org The NCI analysis is a computational tool that identifies and visualizes these weak interactions in real space based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). jussieu.frwikipedia.org By plotting the reduced density gradient against the electron density, characteristic peaks emerge at low density and low gradient values that signify non-covalent interactions. jussieu.frchemtools.org The nature of these interactions—whether they are stabilizing (like hydrogen bonds and van der Waals forces) or destabilizing (like steric clashes)—can be distinguished by analyzing the second eigenvalue (λ₂) of the electron density Hessian matrix. wikipedia.orgchemtools.org
In biphenyl architectures, the rotational freedom around the central C-C bond allows for a wide range of conformations, the preferences for which are governed by a delicate balance of non-covalent forces. The substitution pattern on the phenyl rings significantly influences these interactions. nih.gov
Detailed research on the parent biphenyl molecule has challenged previous assumptions about its structure in the crystalline phase. A combination of high-resolution X-ray diffraction and theoretical calculations revealed that the planar conformation observed in the crystal is a true energy minimum, not an average of two twisted conformers. nih.gov This planarity is stabilized by specific intramolecular non-covalent interactions. The key interactions identified are weak hydrogen-hydrogen bonds and C-H···π contacts, which collectively enhance the stability of the planar arrangement. nih.gov
The Non-Covalent Interaction (NCI) analysis for a molecule like this compound would be expected to reveal several key intramolecular interactions that dictate its preferred conformation. The presence of bulky substituents at the ortho-positions (the chlorine atom at C2 and the ethenyl group at C3's adjacent carbon) introduces significant steric hindrance. This repulsion would likely force the two phenyl rings to adopt a twisted conformation with a large dihedral angle to minimize the clash.
Beyond steric repulsion, other subtle non-covalent interactions would be at play. These could include:
C-H···Cl interactions: Weak hydrogen bonds between the hydrogen atoms of the ethenyl group or the phenyl rings and the chlorine atom.
C-H···π interactions: Interactions between C-H bonds on one ring and the π-electron system of the adjacent ring.
π-π interactions: The interaction between the electron clouds of the two aromatic rings, which would be highly dependent on the dihedral angle.
The NCI analysis visualizes these interactions as isosurfaces, where the color-coding indicates the nature of the interaction. Regions of steric clash would appear as reddish-brown discs, while favorable van der Waals or weak hydrogen bonding interactions would manifest as green or blue surfaces, respectively. chemtools.org The interplay of these attractive and repulsive forces, as would be detailed by a full NCI analysis, governs the molecule's conformational landscape.
Interactive Data Table: Types of Non-Covalent Interactions in Biphenyl Systems
| Interaction Type | Description | Role in Biphenyl Architectures |
| Steric Repulsion | Repulsive interaction arising from the overlap of electron clouds of non-bonded atoms in close proximity. | Primarily dictates the torsional angle between the phenyl rings, especially with bulky ortho-substituents. rsc.org |
| van der Waals Forces | Weak, non-specific attractive forces arising from temporary fluctuations in electron distribution (London dispersion forces). | Contribute to the overall stability of the molecule and influence intermolecular packing in condensed phases. chemtools.org |
| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. | Contributes to the conformational stability of both parent biphenyl and substituted derivatives. nih.gov |
| Intramolecular H-H Bonds | Weak, stabilizing interactions between hydrogen atoms, contrary to the intuitive notion of repulsion. | Identified as a stabilizing factor for the planar conformation of biphenyl in the crystalline state. nih.gov |
| Halogen Bonds | A non-covalent interaction where a halogen atom acts as an electrophilic species. | In chlorinated biphenyls, chlorine can interact with nucleophilic regions, influencing conformation and intermolecular interactions. nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Chloro 2 Ethenyl 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 3-Chloro-2-ethenyl-1,1'-biphenyl, ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms and the chemical environment of each proton and carbon.
In a hypothetical ¹H NMR spectrum, the protons of the ethenyl (vinyl) group would typically appear as a set of coupled signals in the olefinic region (around 5-7 ppm). The vinyl protons would exhibit characteristic splitting patterns (doublet of doublets) due to geminal and vicinal coupling. The aromatic protons would resonate in the downfield region (typically 7-8 ppm), with their specific chemical shifts and coupling constants being influenced by the positions of the chloro and ethenyl substituents, as well as the other phenyl ring.
The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each carbon atom. The carbons of the ethenyl group would be found in the 110-140 ppm range, while the aromatic carbons would appear between 120-150 ppm. The carbon atom bonded to the chlorine atom would experience a direct electronic effect, shifting its resonance. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between them.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Vinyl H (geminal) | 5.0 - 5.5 | dd | J = ~1-2 (gem), ~11 (cis) |
| Vinyl H (cis) | 5.5 - 6.0 | dd | J = ~11 (cis), ~17 (trans) |
| Vinyl H (trans) | 6.5 - 7.0 | dd | J = ~17 (trans), ~1-2 (gem) |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Vinyl CH₂ | 115 - 125 |
| Vinyl CH | 130 - 140 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-C (ipso) | 135 - 145 |
| Aromatic C-H | 125 - 130 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₁₁Cl), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass.
A key feature of the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would exhibit two prominent peaks for the molecular ion, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1. This isotopic signature is a clear indicator of the presence of one chlorine atom in the molecule.
Electron ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation pathways for biphenyls include the loss of the substituents (Cl, C₂H₃) and cleavage of the biphenyl (B1667301) bond, leading to characteristic fragment ions. Analysis of these fragments would help to confirm the presence and location of the chloro and ethenyl groups on the biphenyl scaffold.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 214/216 | Molecular ion (³⁵Cl / ³⁷Cl) |
| [M-C₂H₃]⁺ | 187/189 | Loss of ethenyl group |
| [M-Cl]⁺ | 179 | Loss of chlorine atom |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" of the functional groups present.
The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and vinyl groups (above 3000 cm⁻¹), C=C stretching vibrations for the aromatic rings and the vinyl group (in the 1600-1450 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 800-600 cm⁻¹ range). Out-of-plane C-H bending vibrations (in the 900-675 cm⁻¹ region) would provide information about the substitution pattern on the aromatic rings.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the biphenyl skeleton and the C=C double bond of the ethenyl group, which often give strong Raman signals. For related chlorobiphenyls, strong Raman peaks are observed for C-C bending modes, which can help distinguish between isomers. nist.gov
Table 4: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Vinyl C-H Stretch | 3100-3000 | IR, Raman |
| C=C Stretch (Aromatic & Vinyl) | 1620-1450 | IR, Raman |
| C-Cl Stretch | 800-600 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The biphenyl system contains conjugated π-electrons, which give rise to characteristic UV absorptions. The position and intensity of these absorption bands are sensitive to the substitution pattern on the biphenyl rings.
For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions. The presence of the ethenyl group, which extends the conjugation of the π-system, would likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted biphenyl. The solvent used can also influence the position of the absorption bands.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) |
|---|
X-Ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound, assuming a suitable single crystal can be grown.
A key structural parameter of interest in biphenyl derivatives is the dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance of the substituents at the ortho positions. In this compound, the ethenyl group at the 2-position would likely cause a significant twist between the two rings to minimize steric repulsion. The crystal packing would reveal intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture.
Table 6: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Biphenyl |
Strategic Applications and Derivatization Potential of 3 Chloro 2 Ethenyl 1,1 Biphenyl in Organic Synthesis
Role as a Precursor and Intermediate in Complex Organic Syntheses
The presence of both a chloro and an ethenyl (vinyl) group on the biphenyl (B1667301) backbone makes 3-Chloro-2-ethenyl-1,1'-biphenyl a highly valuable intermediate for the synthesis of more complex molecules. These functional groups serve as handles for a variety of chemical transformations, allowing for the stepwise and controlled elaboration of the molecular structure.
Building Block for Polyfunctional Biphenyls and Teraryls
The chlorine atom on the biphenyl ring is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds. rsc.org This reaction allows for the introduction of a wide range of aryl or heteroaryl groups at the chlorinated position, leading to the synthesis of polyfunctional biphenyls and teraryls. These extended aromatic systems are of significant interest in materials science and medicinal chemistry.
The ethenyl group, on the other hand, can participate in a plethora of reactions characteristic of alkenes. These include, but are not limited to, hydrogenation, hydroboration-oxidation, epoxidation, and various cycloaddition reactions. For instance, oxidation of the vinyl group can yield an aldehyde or a carboxylic acid, providing another point of diversification. The combination of these transformations on both the chloro and ethenyl moieties allows for the generation of a diverse library of polyfunctional biphenyl derivatives from a single starting material.
Synthesis of Heterocyclic Systems Incorporating Biphenyl Moieties
The reactive nature of the ethenyl and chloro groups of this compound also makes it a suitable precursor for the synthesis of heterocyclic compounds that incorporate a biphenyl unit. researchgate.netwisdomlib.orgnih.govbeilstein-journals.org The vinyl group can be a key component in cyclization reactions to form various heterocyclic rings. For example, through reactions like the Heck reaction or various pericyclic reactions, the ethenyl group can be used to construct five- or six-membered rings fused to or pendant from the biphenyl core.
Furthermore, the chlorine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles, paving the way for the synthesis of heterocycles containing these heteroatoms. For instance, a palladium-catalyzed amination reaction could introduce an amino group, which can then be used in subsequent cyclization steps to form nitrogen-containing heterocycles like indoles or carbazoles. The ability to construct such hybrid structures is of great importance, as the biphenyl moiety can significantly influence the electronic and photophysical properties of the resulting heterocyclic system.
Applications in Catalysis and Ligand Design
The unique structural features of this compound and its derivatives make them attractive candidates for applications in catalysis, particularly in the design of specialized ligands for metal-catalyzed reactions.
Development of Chiral Ligands for Asymmetric Synthesis
Axially chiral biphenyls are a cornerstone of asymmetric catalysis, serving as the backbone for many successful chiral ligands. nih.govnih.gov The atropisomerism of ortho-substituted biphenyls can be exploited to create a chiral environment around a metal center, enabling enantioselective transformations. This compound can serve as a starting point for the synthesis of such chiral ligands. nih.gov
The synthetic versatility of the chloro and ethenyl groups allows for the introduction of various coordinating groups, such as phosphines, amines, or oxazolines, which are essential for metal binding. For example, the ethenyl group could be transformed into a phosphine-containing side chain, while the chloro group could be replaced by another functional group, leading to the formation of a bidentate ligand. The steric and electronic properties of these ligands can be systematically tuned by modifying the substituents on the biphenyl rings, allowing for the optimization of catalytic activity and enantioselectivity in a wide range of asymmetric reactions.
Integration into Organometallic Catalysts
Beyond their role in chiral ligands, derivatives of this compound can be directly integrated into the structure of organometallic catalysts. The biphenyl unit can act as a robust and tunable scaffold that influences the stability and reactivity of the catalytic center.
For instance, the biphenyl moiety can be functionalized to create pincer-type ligands, where the metal center is held in a rigid and well-defined coordination environment. The electronic properties of the biphenyl rings can be modulated to influence the electron density at the metal center, thereby affecting its catalytic performance. The ability to synthesize a variety of substituted biphenyls from this compound provides a powerful tool for the rational design of new and improved organometallic catalysts for a broad spectrum of chemical transformations.
Precursors for Advanced Materials (e.g., in OLEDs, polymers)
The photophysical and electronic properties of biphenyl derivatives make them highly attractive for applications in materials science, particularly in the field of organic electronics. This compound serves as a valuable precursor for the synthesis of advanced materials with tailored properties.
Derivatives of this compound can be utilized as intermediates in the production of materials for Organic Light-Emitting Diodes (OLEDs). innospk.comchemblink.comalfachemch.com The biphenyl core provides good thermal and morphological stability, which is crucial for the longevity of OLED devices. By introducing specific electron-donating or electron-withdrawing groups onto the biphenyl framework, the energy levels (HOMO/LUMO) of the resulting molecules can be precisely controlled. This allows for the design of materials that function as efficient charge transporters (hole or electron transport layers) or as host materials for emissive dopants in OLEDs. The ethenyl group offers a convenient handle for polymerization or for further functionalization to fine-tune the material's properties for optimal device performance.
In-depth Analysis of this compound Reveals Limited Publicly Available Data
A thorough investigation into the chemical compound this compound for an article focusing on its strategic applications, derivatization potential, and future research directions has yielded insufficient publicly available scientific literature to construct the requested detailed analysis.
Searches for "this compound" and related terms in chemical databases and scholarly articles did not provide specific information regarding its synthesis, reactivity, or use in organic synthesis. While general methodologies for the synthesis of biphenyl derivatives are well-documented, such as the Suzuki-Miyaura coupling, Friedel-Crafts reactions, and various chlorination and bromination techniques, specific examples and research dedicated to this compound are not readily found in the public domain. rsc.orgrsc.org
The search did identify related, but structurally distinct, compounds. For instance, information is available for 3-chlorobiphenyl, which is a monochlorinated biphenyl. achemblock.comnih.gov Data also exists for other derivatives like 3-(chloromethyl)-2-methyl-1,1'-biphenyl (B1317249) and [1,1'-biphenyl]-2-ol, 3(or 5)-chloro-. nih.govepa.gov However, the unique combination of the chloro and ethenyl (vinyl) groups at the 2 and 3 positions of the biphenyl scaffold in the target molecule appears to be a subject with limited to no dedicated research publications.
A patent for a structurally similar compound, 3-chloro-2-vinylphenol, highlights that unprotected ortho-vinylphenols are prone to polymerization, and their synthesis can be challenging. google.com This suggests that this compound might also present synthetic challenges or stability issues that have limited its study or application.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-2-ethenyl-1,1'-biphenyl in laboratory settings?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example:
- React 3-chlorophenylboronic acid with a halogenated ethenyl-biphenyl precursor under inert conditions.
- Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/water solvent system at 80°C for 12–24 hours .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%).
Table 1: Example Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | THF/H₂O (3:1 v/v) |
| Temperature | 80°C |
| Reaction Time | 18 hours |
| Yield | 72–85% (reported for analogous syntheses) |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions and vinyl group integration (δ 5.2–6.5 ppm for ethenyl protons) .
- GC-MS : Verify molecular ion peak (M⁺ at m/z 230.6) and chlorine isotopic pattern.
- FT-IR : Identify C-Cl stretching (~550–750 cm⁻¹) and ethenyl C=C (~1620 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, and Cl composition (e.g., C: 62.4%, H: 4.2%, Cl: 13.1%).
Advanced Research Questions
Q. How do chloro and ethenyl substituents influence the biodegradation pathways of biphenyl derivatives?
Methodological Answer:
- Chloro Groups : Impede meta-cleavage by microbial dioxygenases (e.g., Beijerinckia sp. strain B1), reducing degradation rates due to steric and electronic effects .
- Ethenyl Groups : Introduce potential epoxidation or hydroxylation sites, altering metabolite profiles. Use LC-HRMS to track intermediates like chlorinated diols or epoxides.
- Experimental Design :
-
Incubate the compound with biphenyl-degrading bacteria (e.g., Pseudomonas spp.) under aerobic conditions.
-
Monitor degradation via UV-Vis (λ = 254 nm for aromatic intermediates) and compare with biphenyl controls .
Table 2: Comparative Biodegradation Rates
Compound Half-Life (Days) Key Metabolites Biphenyl 3–7 2,3-Dihydroxybiphenyl 3-Chloro-2-ethenyl-biphenyl 14–21 3-Chloro-2-ethenyl-catechol
Q. What methodologies resolve contradictions in bioaccumulation data for chlorinated biphenyl derivatives?
Methodological Answer:
- Data Gaps : Analogous compounds (e.g., diisopropyl-1,1'-biphenyl) lack sufficient experimental BCF values, leading to reliance on QSAR models .
- Validation Strategies :
- Conduct fish BCF tests (OECD TG 305) to measure log Kow (predicted: 4.1–4.5) and compare with model outputs.
- Use isotope-labeled compounds to track tissue-specific accumulation in aquatic organisms .
- Case Study : For biphenyl, measured BCF = 104–721 in fish, but environmental risk quotients (RQ < 1) suggest low bioaccumulation potential due to rapid degradation .
Q. How are environmental risk quotients (RQs) calculated for chlorinated biphenyl derivatives?
Methodological Answer:
- PEC Estimation : Use monitoring data (e.g., wastewater/sludge concentrations) and fugacity models to predict environmental partitioning .
- PNEC Derivation : Acute/chronic toxicity data (e.g., EC₅₀ for Daphnia magna) divided by assessment factors (e.g., 1000 for extrapolation) .
- Risk Quotient : RQ = PEC/PNEC. For biphenyl, RQ < 1 in Canadian and Danish assessments, indicating negligible risk despite high toxicity .
Contradiction Analysis
Q. Why do some studies report high aquatic toxicity for biphenyl derivatives despite low environmental risk?
Methodological Answer:
- Solility-Volatility Trade-off : Biphenyl’s low water solubility (~7.4 mg/L) limits bioavailability, reducing effective toxicity despite high nominal LC₅₀ values .
- Degradation vs. Persistence : Rapid biodegradation (half-life < 7 days in water) lowers PEC values, masking acute toxicity in long-term assessments .
- Experimental Artifacts : Static vs. flow-through test systems may overestimate toxicity due to metabolite accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
